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Compound of Interest

Compound Name: 4,5-Dichloroveratrole

Cat. No.: B1293773 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 4,5-Dichloroveratrole, a key intermediate in various synthetic pathways. The following

sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

This information is crucial for the unambiguous identification and characterization of this

compound in a laboratory setting.

Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for 4,5-Dichloroveratrole, the

following data tables present predicted values based on established principles of spectroscopic

interpretation and data from structurally similar compounds. These tables are intended to serve

as a reference for researchers in the analysis of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by

providing information about the chemical environment of atomic nuclei.

¹H NMR (Proton NMR)

The proton NMR spectrum of 4,5-Dichloroveratrole is expected to be relatively simple,

showing two singlets for the aromatic protons and a singlet for the two equivalent methoxy
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groups.

Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration Assignment

~ 6.9 - 7.2 Singlet 1H
Aromatic C-H (H-3 or

H-6)

~ 6.9 - 7.2 Singlet 1H
Aromatic C-H (H-6 or

H-3)

~ 3.8 - 4.0 Singlet 6H 2 x -OCH₃

¹³C NMR (Carbon-13 NMR)

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the

molecule. Due to the symmetry of 4,5-Dichloroveratrole, four distinct signals are expected in

the aromatic region, and one signal for the two equivalent methoxy carbons.

Predicted Chemical Shift (δ, ppm) Assignment

~ 148 - 152 C-1 or C-2 (Aromatic C-O)

~ 148 - 152 C-2 or C-1 (Aromatic C-O)

~ 125 - 130 C-4 or C-5 (Aromatic C-Cl)

~ 125 - 130 C-5 or C-4 (Aromatic C-Cl)

~ 112 - 116 C-3 or C-6 (Aromatic C-H)

~ 112 - 116 C-6 or C-3 (Aromatic C-H)

~ 56 - 60 -OCH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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Predicted Wavenumber

(cm⁻¹)
Intensity Assignment

3050 - 3150 Weak - Medium Aromatic C-H stretch

2850 - 3000 Medium -CH₃ stretch

1550 - 1600 Medium - Strong Aromatic C=C stretch

1450 - 1500 Medium -CH₃ bend

1250 - 1300 Strong Aryl-O stretch (asymmetric)

1000 - 1050 Strong Aryl-O stretch (symmetric)

800 - 880 Strong
C-H out-of-plane bend

(isolated H's)

700 - 800 Strong C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 4,5-Dichloroveratrole (C₈H₈Cl₂O₂), the molecular ion peak (M⁺) would

exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and

³⁷Cl).

m/z (relative abundance) Assignment

206 (100%) [M]⁺• (with ²³⁵Cl)

208 (65%) [M+2]⁺• (with ¹³⁵Cl and ¹³⁷Cl)

210 (10%) [M+4]⁺• (with ²³⁷Cl)

191 [M - CH₃]⁺

163 [M - CH₃ - CO]⁺

128 [M - 2CH₃ - CO]⁺•

Experimental Protocols
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The following are generalized protocols for obtaining spectroscopic data for a solid organic

compound like 4,5-Dichloroveratrole. Instrument-specific parameters may require

optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified 4,5-Dichloroveratrole in

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Filtration: Filter the solution into a clean NMR tube to a depth of about 4-5 cm.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H.[1]

Referencing: Chemical shifts are typically referenced to the residual solvent peak or an

internal standard like tetramethylsilane (TMS).[1]

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet): Grind a small amount of 4,5-Dichloroveratrole with dry

potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a

hydraulic press.

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal

of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.[2] The spectrum is

typically recorded from 4000 to 400 cm⁻¹.[3]

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a solid sample, this can be done using a direct insertion probe or by dissolving it in a

suitable solvent and introducing it via a liquid chromatography system.[4]

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI)

or Electrospray Ionization (ESI).[5]
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by the mass analyzer.[6]

Detection: The detector records the abundance of each ion, generating a mass spectrum.[4]

Visualization of Spectroscopic Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an

organic compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://m.youtube.com/watch?v=sJoviezOq8o
https://webbook.nist.gov/cgi/cbook.cgi?ID=C106489&Type=IR-SPEC&Index=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Workflow for Spectroscopic Analysis

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Chemical Synthesis

Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy (1H, 13C)

Provides structural information

IR Spectroscopy

Identifies functional groups

Mass Spectrometry

Determines molecular weight and formula

Spectral Data Analysis

Structure Confirmation

Final_Report

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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